[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6
Brand Name: Vulcanchem
CAS No.: 1189487-47-5
VCID: VC0020355
InChI: InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3
SMILES: CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F
Molecular Formula: C17H19FN2O2S
Molecular Weight: 340.446

[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6

CAS No.: 1189487-47-5

Cat. No.: VC0020355

Molecular Formula: C17H19FN2O2S

Molecular Weight: 340.446

* For research use only. Not for human or veterinary use.

[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 - 1189487-47-5

Specification

CAS No. 1189487-47-5
Molecular Formula C17H19FN2O2S
Molecular Weight 340.446
IUPAC Name ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3
Standard InChI Key GWYKHRDRVZCVAW-XERRXZQWSA-N
SMILES CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Chemical Identification

[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 is a deuterium-labeled organic compound with specific identifying characteristics. The compound is registered under CAS number 1189487-47-5, while its non-deuterated analogue bears the CAS number 147118-27-2 . This distinction is important for researchers requiring precise identification when ordering or referencing the compound in scientific literature. The compound falls into the categories of building blocks and isotopically labeled analogues, indicating its utility as both a synthetic intermediate and a specialized analytical tool .

The molecular formula of this compound is C17H13D6FN2O2S, reflecting its composition with six deuterium atoms incorporated into its structure . The presence of these deuterium atoms differentiates it from its non-deuterated counterpart while maintaining similar chemical reactivity, making it valuable for mechanistic studies and analytical applications. Table 1 summarizes the key identification parameters of this compound.

ParameterValue
Catalogue NumberIM082135
CAS Number1189487-47-5
Alternate CAS (unlabelled)147118-27-2
Chemical Name[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6
Molecular FormulaC17H13D6FN2O2S
Molecular Weight340.45

Structural Features

The structural backbone of [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 consists of a pyrimidine ring that serves as the central core of the molecule. This heterocyclic structure is substituted at multiple positions, creating a complex molecular architecture with specific functional attributes. The 4-position of the pyrimidine ring bears a 4-fluorophenyl group, while the 6-position is substituted with an isopropyl (1-methylethyl) group . The 2-position contains a methylsulfinyl moiety, and the 5-position carries an ethyl ester functionality.

A distinctive feature of this compound is the incorporation of six deuterium atoms (d6), which likely replace hydrogens in the ethyl ester and possibly the isopropyl group positions. This deuterium labeling is strategically implemented to provide a mass difference that can be detected through mass spectrometry, making the compound valuable for tracking metabolic pathways or reaction mechanisms . The placement of these deuterium atoms creates a compound that maintains similar chemical reactivity to its non-deuterated analogue but possesses distinctive spectrometric properties.

Synthesis and Preparation

Synthetic Routes

Applications and Usage

Role in Organic Synthesis

Related Compounds and Structural Analogues

Comparison with Non-deuterated Analogues

The non-deuterated analogue of [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 is identified with CAS number 147118-27-2 . This unlabeled counterpart shares identical chemical reactivity and physical properties with the deuterated compound, differing only in the replacement of six specific hydrogen atoms with deuterium. This minimal structural difference creates compounds that are virtually indistinguishable in most chemical reactions but can be readily differentiated through mass spectrometry and certain spectroscopic techniques.

Another related compound identified in the search results is Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 (CAS: 1185128-49-7) . This compound differs from our target compound in having a methylsulfonyl group (SO2) instead of a methylsulfinyl group (SO). This seemingly small difference significantly impacts the reactivity of the compound, as sulfonyl groups are less reactive toward nucleophilic substitution compared to sulfinyl groups. The methylsulfonyl derivative has a higher molecular weight (372.44) compared to the methylsulfinyl compound (340.45), reflecting the additional oxygen atom .

These structural relationships are important for researchers selecting appropriate compounds for specific synthetic routes or analytical applications. The choice between sulfinyl and sulfonyl derivatives, or between deuterated and non-deuterated versions, depends on the particular requirements of the intended application.

Relationship to Rosuvastatin Intermediates

Several compounds mentioned in the search results bear structural similarities to intermediates in the synthesis of rosuvastatin, a widely prescribed statin medication. For instance, Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate (CAS: 147118-30-7) shares the core 4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate structure but contains a methylsulfonylamino group at the 2-position . This compound appears to be an intermediate in rosuvastatin synthesis.

Similarly, Rosuvastatin methyl ester (CAS: 147118-40-9) is mentioned in the search results, indicating that compounds with this core structure have direct relevance to pharmaceutical manufacturing . The structural relationship between [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 and these rosuvastatin-related compounds suggests that it might serve as an alternative intermediate or analytical standard in statin synthesis pathways.

Understanding these structural relationships is valuable for researchers working in pharmaceutical development, as it provides context for the potential applications of the target compound within established synthetic routes. The specific modifications in our compound, particularly the methylsulfinyl group and deuterium labeling, might offer advantages for certain synthetic strategies or analytical methods compared to the previously documented intermediates.

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic techniques are crucial for assessing the purity and identity of [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6. High-Performance Liquid Chromatography (HPLC) would be a primary method for purity determination, potentially utilizing a reversed-phase C18 column with a gradient of water and acetonitrile as mobile phases. UV detection would be effective due to the aromatic and heterocyclic components of the molecule, which typically exhibit strong absorption in the UV range.

Liquid Chromatography-Mass Spectrometry (LC-MS) would combine the separation capabilities of HPLC with the structural information provided by mass spectrometry, allowing for definitive identification of the compound and any potential impurities. This technique would be particularly valuable for distinguishing between the deuterated compound and its non-deuterated analogue, as well as for detecting related substances with similar structures but different functional groups.

Gas Chromatography (GC) might also be applicable depending on the compound's thermal stability and volatility. If amenable to GC analysis, the compound could be analyzed using a suitable capillary column and detection method such as flame ionization detection (FID) or mass spectrometry (GC-MS). The latter would provide both retention time data and mass spectral information, enhancing the confidence of identification.

For chiral analysis, if stereoisomers are present due to the sulfinyl group, chiral HPLC columns or chiral GC phases could be employed to separate and quantify individual stereoisomers. This would be particularly important if the compound is intended for use in asymmetric synthesis or as a stereochemically pure pharmaceutical intermediate.

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